2-Chloro-n-(2-(5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl)acetamide
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Overview
Description
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a complex organic compound with a unique structure that combines a thiazolidinone ring with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the ethoxyphenyl group and the chloroacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethoxyphenyl)acetamide: This compound shares a similar structure but lacks the thiazolidinone ring.
2-chloro-N-(4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: This compound has a different aromatic ring system but shares the chloroacetamide moiety.
Uniqueness
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is unique due to its combination of a thiazolidinone ring and an ethoxyphenyl group. This structure provides specific properties that may enhance its activity and stability compared to similar compounds.
Properties
Molecular Formula |
C16H17ClN2O4S |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-2-23-12-5-3-11(4-6-12)9-13-15(21)19(16(22)24-13)8-7-18-14(20)10-17/h3-6,9H,2,7-8,10H2,1H3,(H,18,20)/b13-9- |
InChI Key |
RCHKUFUWOYBEKM-LCYFTJDESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Origin of Product |
United States |
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